molecular formula C13H19NO B1337450 (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol CAS No. 56571-92-7

(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

Cat. No. B1337450
CAS RN: 56571-92-7
M. Wt: 205.3 g/mol
InChI Key: FZVHJGJBJLFWEX-AAEUAGOBSA-N
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Description

(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, also known as (R)-(-)-1-Phenyl-2-pyrrolidin-1-ylpropan-1-ol, is a chiral molecule that has gained significant attention in the field of pharmaceutical research. This compound has been found to possess a wide range of biological activities, including analgesic, anti-inflammatory, and anti-tumor effects. Due to its unique chemical structure, (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol has also been used as a chiral auxiliary in asymmetric synthesis.

Scientific Research Applications

Metabolism and Toxicological Implications

This compound, as part of the broader class of pyrrolidine derivatives, has been identified in studies related to the metabolism and toxicological implications of various substances. For example, the metabolism and disposition of specific drugs in the human body have been extensively studied to understand how compounds like “(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol” are processed and their potential implications for drug efficacy and safety. The metabolism pathways include multiple oxidation reactions and direct glucuronidation, indicating the compound's extensive metabolic transformation (He et al., 2009).

Role in Pharmacogenomics

Research into the polymorphisms of genes like UGT1A9, CYP2B6, and CYP2C9 highlights the importance of genetic factors in the metabolism of compounds, including pyrrolidine derivatives. These studies shed light on individual differences in drug pharmacokinetics, potentially guiding personalized medicine approaches. For instance, variations in the CYP2B6 gene have been linked to different metabolizer statuses of individuals, affecting how drugs are processed in the body (Mikstacki et al., 2016).

Environmental and Health Safety

Exposure to polyhalogenated compounds, including those related to pyrrolidine derivatives, in indoor environments has been the subject of environmental health research. These studies aim to understand the extent of human exposure to potentially harmful substances and their implications for health and safety. Analyzing the concentrations and effects of these compounds in various environments helps in developing strategies to mitigate exposure and protect public health (Takigami et al., 2009).

properties

IUPAC Name

(1S,2R)-1-phenyl-2-pyrrolidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVHJGJBJLFWEX-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol

CAS RN

123620-80-4, 56571-91-6
Record name 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1S,2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123620804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PHENYL-2-(PYRROLIDIN-1-YL)PROPAN-1-OL, (1S,2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79R77N139L
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Shinohara, H Saito, T Uchiyama… - Chemical and …, 2019 - jstage.jst.go.jp
In order to develop an efficient organocatalyst for the enantioselective N–H insertion reaction via carbene/carbenoid, the catalytic core of the cinchona alkaloids was investigated. …
Number of citations: 2 www.jstage.jst.go.jp
N Yoshikai - 2021 - scholar.archive.org
Enantioselective Conjugate Addition of Catalytically Generated Zinc Homoenolate Page 1 doi.org/10.26434/chemrxiv.13607438.v1 Enantioselective Conjugate Addition of Catalytically …
Number of citations: 0 scholar.archive.org

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